molecular formula C27H48N2 B158717 Cycloprotobuxine C CAS No. 1936-70-5

Cycloprotobuxine C

Cat. No. B158717
CAS RN: 1936-70-5
M. Wt: 400.7 g/mol
InChI Key: PLKVWYPBRRRIQG-QGSMACLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloprotobuxine C is a naturally occurring alkaloid that is found in the roots of the plant Buxus microphylla. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including cardiovascular disease, cancer, and inflammation. In recent years, there has been growing interest in the potential of Cycloprotobuxine C as a therapeutic agent due to its unique chemical structure and biological activity.

Scientific Research Applications

1. Pharmacological Properties

Cycloprotobuxine C, a compound isolated from plants like Buxus bodinieri Levl., has been studied for its diverse pharmacological properties. Research has shown that cycloprotobuxine C, along with other similar compounds, possesses significant pharmacological potential due to its unique chemical structure (Yan et al., 2022).

2. Potential in Cancer Research

While direct studies on cycloprotobuxine C in cancer research are limited, research on related cyclo compounds, such as cyclophosphamide, reveals their significance in oncology. Cyclophosphamide is an alkylating agent used in cancer chemotherapy, noted for its immune-modulating effects and potential in treating metastatic lymphoma (Matar et al., 2001).

3. Role in Immunology

Cycloprotobuxine C-related compounds have been studied for their role in immunology. For example, cyclosporine, another cyclo compound, is widely used as an immunosuppressant. Its effects on renal cell apoptosis and the mechanisms underlying this process have been extensively studied, highlighting the importance of cyclo compounds in immunological research (Xiao et al., 2012).

properties

CAS RN

1936-70-5

Product Name

Cycloprotobuxine C

Molecular Formula

C27H48N2

Molecular Weight

400.7 g/mol

IUPAC Name

(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine

InChI

InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1

InChI Key

PLKVWYPBRRRIQG-QGSMACLHSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C

SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C

Canonical SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C

Other CAS RN

1936-70-5

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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